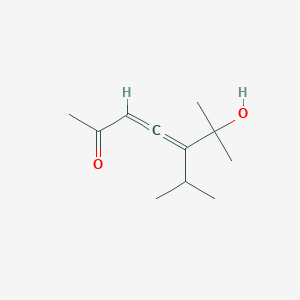
6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a propan-2-yl group attached to a hepta-3,4-dien-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the hepta-3,4-dien-2-one backbone can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the double bonds in the hepta-3,4-dien-2-one backbone can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,5-heptadiene-2-one: Similar structure but lacks the hydroxy group.
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Contains a furan ring instead of the dienone structure.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Contains a cyclohexene ring and an additional hydroxy group.
Properties
CAS No. |
60845-46-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-8(2)10(11(4,5)13)7-6-9(3)12/h6,8,13H,1-5H3 |
InChI Key |
PISHFRQKTBUQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C=CC(=O)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















